molecular formula C13H17BN2O2 B2692400 Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester CAS No. 2379560-85-5

Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester

Cat. No.: B2692400
CAS No.: 2379560-85-5
M. Wt: 244.1
InChI Key: FKOPUHQSSHXQQU-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester is a valuable boronic ester derivative widely used as a key synthetic intermediate in organic chemistry and medicinal chemistry research. It is particularly prominent in the design and development of novel pharmaceutical compounds, serving as a crucial building block for Suzuki-Miyaura cross-coupling reactions. This reaction allows researchers to efficiently construct biaryl and heterobiaryl systems, which are common structural motifs in many biologically active molecules . This compound is of significant interest in the development of potential therapeutics, especially in the field of kinase inhibition. Research indicates that the pyrazolo[1,5-a]pyridine scaffold is a core structure in designing potent and selective inhibitors of Phosphoinositide 3-kinase δ (PI3Kδ) . PI3Kδ is an essential signaling biomolecule involved in the regulation of immune cells, and its overactivity is implicated in inflammatory and autoimmune diseases such as asthma and chronic obstructive pulmonary disease (COPD) . By incorporating this boronic ester into target molecules, researchers can create compounds that selectively target the PI3Kδ isoform, thereby exploring new treatment avenues for respiratory conditions with potentially fewer systemic side effects . The compound is offered as a solid and is provided for early discovery research. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)10-6-8-16-11(9-10)5-7-15-16/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKOPUHQSSHXQQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=NN3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2379560-85-5
Record name 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester typically involves the borylation of pyrazolo[1,5-a]pyridine. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This boronic ester serves as a key coupling partner in palladium-catalyzed Suzuki reactions, enabling the formation of carbon-carbon bonds at the pyridine ring's 5-position.

Reaction with (N-Boc)-1,2,3,6-Tetrahydropyridine-4-Boronic Acid Pinacol Ester

  • Reactants :

    • Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester

    • (N-tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester

  • Conditions :

    • Catalyst: Pd(dppf)Cl₂

    • Base: K₂CO₃

    • Solvent: 1,4-Dioxane/H₂O

    • Temperature: 80°C, 12–16 h under argon .

  • Product : tert-Butyl 4-(5-aminopyrazolo[1,5-a]pyridin-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate.

  • Yield : 89% after chromatography .

Key Mechanistic Insights:

  • The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with the boronic ester, and reductive elimination to form the C–C bond.

Coupling with Indole-4-Boronic Acid Pinacol Ester

  • Reactants :

    • This compound

    • Indole-4-boronic acid pinacol ester

  • Conditions :

    • Catalyst: Pd(PPh₃)₄

    • Base: Na₂CO₃

    • Solvent: DME/H₂O

    • Temperature: 90°C, 6 h .

  • Product : 2-[(Benzyloxy)methyl]-5-(indol-4-yl)pyrazolo[1,5-a]pyrimidine.

  • Yield : 83% after purification .

Functionalization via Sequential Reactions

The boronic ester’s coupling products are often further modified to access advanced intermediates.

Post-Coupling Deprotection and Oxidation

  • Deprotection :

    • Reagent : H₂/Pd-C in EtOH.

    • Product : Removal of the benzyl protecting group to yield a primary alcohol .

    • Yield : 66% .

  • Oxidation :

    • Reagent : MnO₂ in CH₂Cl₂.

    • Product : Conversion of the alcohol to an aldehyde for subsequent reductive amination .

Critical Analysis of Reaction Scope

  • Electron-Deficient Partners : The boronic ester reacts efficiently with electron-rich and electron-neutral partners, but sluggish reactivity is observed with highly electron-deficient aryl halides .

  • Steric Effects : Bulky substituents at the pyrazole’s 3-position minimally affect coupling efficiency due to the boronic ester’s distal positioning .

  • Limitations : Low yields (<40%) occur in Grignard-mediated alkylations due to competing side reactions .

This compound’s utility in Suzuki couplings underscores its role in synthesizing kinase inhibitors and other bioactive molecules, with ongoing research optimizing its reactivity for diverse applications .

Scientific Research Applications

Chemical Synthesis

Suzuki-Miyaura Coupling Reaction

The primary application of pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester lies in its role as a boron reagent in the Suzuki-Miyaura coupling reaction. This reaction facilitates the coupling of aryl or vinyl halides with boronic esters to form biaryl compounds, which are foundational in organic synthesis.

Reaction Conditions

  • Catalysts : Palladium-based catalysts (e.g., Pd(PPh3)4).
  • Bases : Potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
  • Solvents : Common solvents include dimethylformamide (DMF) and toluene.

Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling

ComponentExample Conditions
Boron ReagentThis compound
Aryl HalideBromobenzene
CatalystPd(PPh3)4
BaseK2CO3
SolventDMF
Temperature80°C

Biological Applications

Inhibition of Kinases

Recent studies have highlighted the efficacy of this compound as an inhibitor of Casein Kinase 2 (CK2), a serine/threonine kinase implicated in various cancers and inflammatory diseases. The compound's structure allows it to bind effectively to CK2, potentially leading to the development of new therapeutic agents.

Case Study: CK2 Inhibition

A study demonstrated that derivatives of pyrazolo[1,5-a]pyridine exhibited potent inhibition of CK2 activity, suggesting that this compound class could be further developed into selective inhibitors for cancer therapy .

Material Science Applications

Organic Light-Emitting Diodes (OLEDs)

The stability and reactivity of this compound make it an excellent candidate for use in the production of advanced materials such as OLEDs. Its ability to form stable carbon-carbon bonds is crucial for creating durable and efficient electronic components.

In industrial settings, this compound is utilized for producing agrochemicals and pharmaceuticals. Its role as a building block allows for the synthesis of complex molecules that are essential in drug development.

Synthesis Pathway Example

The synthesis typically involves the borylation of pyrazolo[1,5-a]pyridine using bis(pinacolato)diboron as the boron source under palladium catalysis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester with structurally analogous boronic esters, emphasizing key differences in structure, reactivity, and applications:

Compound Name Core Structure Boronic Ester Position Molecular Formula Molecular Weight (g/mol) Key Applications Notable Properties
This compound (CAS: 1207557-48-9) Pyrazolo[1,5-a]pyridine 5 C₁₃H₁₇BN₂O₂ 244.10 TRK inhibitors, radiolabeled tumor probes High stability in Suzuki couplings; moderate solubility in polar aprotic solvents
[1,2,4]Triazolo[1,5-a]pyridine-5-boronic acid pinacol ester (CAS: 2009345-74-6) Triazolo[1,5-a]pyridine 5 C₁₂H₁₆BN₃O₂ 245.09 Kinase inhibitor intermediates Enhanced electron-deficient character due to triazole ring; faster coupling kinetics
Pyrazolo[1,5-a]pyridin-3-yl-boronic acid pinacol ester (CAS: 1207557-48-9) Pyrazolo[1,5-a]pyridine 3 C₁₃H₁₇BN₂O₂ 244.10 Structural analogs for SAR studies Steric hindrance at position 3 may reduce coupling efficiency compared to 5-position
2-(Piperidin-1-yl)pyridine-5-boronic acid pinacol ester (CAS: 1433859-99-4) Pyridine with piperidine substituent 5 C₁₆H₂₄BNO₂ 273.19 Antimalarial and kinase-targeting agents Improved solubility due to piperidine group; adaptable for charged environments
1H-Pyrazolo[3,4-b]pyridine-5-boronic acid pinacol ester (CAS: 1093819-50-1) Pyrazolo[3,4-b]pyridine 5 C₁₂H₁₆BN₃O₂ 245.09 Fluorescent probes and B-Raf inhibitors Extended π-conjugation enhances fluorescence; moderate metabolic stability
Pyrazolo[1,5-a]thieno[2,3-e]pyrimidine-3-carboxylate derivatives Pyrazolo-thienopyrimidine N/A (carboxylate at 3) Variable Variable Kinase inhibitor backbones Ester hydrolysis susceptibility; prone to decarboxylation in acidic/basic conditions

Key Comparative Insights:

Structural and Electronic Differences :

  • Pyrazolo vs. Triazolo Cores : The triazolo[1,5-a]pyridine analog (CAS: 2009345-74-6) exhibits higher electron deficiency due to the additional nitrogen atom, accelerating cross-coupling rates in electron-rich environments . In contrast, the pyrazolo[1,5-a]pyridine core (target compound) offers balanced electronic properties for moderate reactivity in diverse coupling partners .
  • Positional Effects : Boronic esters at the 5-position (e.g., target compound) generally outperform 3-position analogs in coupling efficiency due to reduced steric hindrance and optimal orbital alignment with palladium catalysts .

Stability and Reactivity: The pinacol ester group in the target compound confers superior hydrolytic stability compared to carboxylate esters (e.g., pyrazolo-thienopyrimidine derivatives), which degrade under acidic/alkaline conditions . Triazolo derivatives (e.g., [1,2,4]Triazolo[1,5-a]pyridine-5-boronic ester) show faster coupling kinetics but may require lower catalyst loadings due to their electron-deficient nature .

Biological Applications: The target compound’s pyrazolo[1,5-a]pyridine scaffold is favored in TRK and B-Raf inhibitors for its ability to occupy hydrophobic ATP-binding pockets .

Synthetic Utility :

  • Suzuki couplings using the target compound achieve yields of 60–77% under standard Pd(PPh₃)₄/Na₂CO₃ conditions , comparable to triazolo and pyridine-based analogs.
  • Piperidine-substituted pyridine boronic esters (e.g., CAS: 1433859-99-4) are preferred for synthesizing charged, water-soluble inhibitors .

Biological Activity

Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester is a compound that has garnered attention for its potential biological activities, particularly in the context of kinase inhibition. This article explores its biological activity, focusing on its mechanisms, efficacy, and the implications of its use in therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a five-membered aromatic ring containing nitrogen atoms and a boronic acid functional group. This structure is crucial for its interaction with biological targets.

  • IUPAC Name : 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine
  • CAS Number : 2379560-85-5
  • Molecular Formula : C13H17BN2O2

The primary biological activity of this compound involves its role as a selective inhibitor of various kinases. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, which is a critical process in many cellular functions including cell growth and division.

Case Study: CK2 Inhibition

Recent studies have highlighted the compound's efficacy as an inhibitor of Casein Kinase 2 (CK2), a serine/threonine kinase implicated in cancer progression. The inhibition of CK2 can disrupt various signaling pathways involved in cell proliferation and survival.

  • In Vitro Studies : In vitro assays demonstrated that pyrazolo[1,5-a]pyridine derivatives exhibit potent inhibitory effects on CK2 activity. For instance, modifications to the compound's structure led to enhanced selectivity and potency against CK2 compared to other kinases .
  • Selectivity Profile : The selectivity of pyrazolo[1,5-a]pyridine derivatives was assessed against a panel of 56 kinases using differential scanning fluorimetry (DSF). The results indicated that certain derivatives displayed significant selectivity toward CK2 while minimizing off-target effects .

Biological Activity Data Table

CompoundTarget KinaseIC50 (µM)Selectivity Ratio
IC19CK20.45>10
IC20CK20.32>15
IC21PIM3.06

Data adapted from various studies on pyrazolo[1,5-a]pyridine derivatives.

Implications for Cancer Therapy

The ability of pyrazolo[1,5-a]pyridine derivatives to selectively inhibit CK2 presents significant therapeutic potential in cancer treatment. Given CK2's role in oncogenic signaling pathways, these compounds could be developed into targeted therapies that minimize side effects associated with conventional chemotherapy.

Q & A

Q. What are the recommended storage conditions for Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester to ensure stability?

this compound should be stored in a cool, dry environment, protected from light and moisture. Catalogs indicate that boronic esters with similar structures (e.g., 2-aminopyridine-5-boronic acid pinacol ester) are typically stored at room temperature in airtight containers, with desiccants to prevent hydrolysis . For long-term stability, some protocols recommend refrigeration (2–8°C) under inert gas (e.g., argon).

Q. What synthetic methodologies are commonly employed to prepare this compound?

The compound is synthesized via Suzuki-Miyaura cross-coupling reactions. A representative method involves microwave-assisted one-pot cyclization and coupling, as demonstrated for analogous pyridine boronic esters. For example, 2-aminopyridine-5-boronic acid pinacol ester was synthesized using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₃PO₄) in tetrahydrofuran (THF)/water under inert conditions, achieving yields >90% . Key steps include:

  • Cyclization : Formation of the pyrazolo[1,5-a]pyridine core.
  • Borylation : Introduction of the pinacol boronate group via Miyaura borylation.

Q. How can researchers confirm the purity and structural integrity of this compound?

Analytical methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and boronate ester integration.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight.
  • HPLC : Reverse-phase chromatography to assess purity (>95% by area normalization).
  • Melting Point : Cross-referenced with literature values (e.g., 132–135°C for structurally similar boronic esters) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this boronic ester in cross-coupling reactions?

Substituents on the pyrazolo[1,5-a]pyridine core significantly impact reactivity. For example:

  • Electron-Withdrawing Groups (EWGs) : Enhance oxidative stability but may reduce coupling efficiency due to decreased boronate nucleophilicity.
  • Steric Hindrance : Bulky substituents adjacent to the boronate group (e.g., at the 3-position) can slow transmetallation steps in Suzuki reactions. Kinetic studies on analogous 4-nitrophenylboronic acid pinacol ester revealed that electron-deficient aryl groups accelerate peroxide-mediated decomposition (e.g., with H₂O₂) .

Q. What strategies optimize reaction yields in challenging cross-coupling scenarios (e.g., sterically hindered substrates)?

Optimization strategies include:

  • Microwave-Assisted Synthesis : Reduces reaction time and improves yields (e.g., 74% yield in 30 minutes for a 2,6-disubstituted imidazopyridine synthesis) .
  • Catalyst Selection : Pd(dppf)Cl₂ or XPhos Pd G3 for sterically demanding substrates.
  • Solvent Systems : Mixed solvents (THF/H₂O or dioxane/H₂O) enhance solubility and catalyst activity.
  • Temperature Control : Elevated temperatures (75–100°C) improve kinetics for sluggish reactions .

Q. How does this compound function as an intermediate in pharmaceutical synthesis (e.g., Tedizolid)?

this compound serves as a key intermediate in synthesizing Tedizolid, an oxazolidinone antibiotic. The boronate group enables late-stage functionalization via Suzuki coupling to introduce heteroaryl groups. For example:

  • Step 1 : Coupling with 2-(2-methyl-2H-tetrazol-5-yl)pyridine-5-boronic acid pinacol ester to form the Tedizolid core .
  • Step 2 : Deprotection and cyclization to yield the final drug molecule.

Q. What analytical techniques monitor the stability of this compound under aqueous or oxidative conditions?

  • UV-Vis Spectroscopy : Tracks decomposition via absorbance changes (e.g., λmax shifts from 290 nm to 405 nm upon H₂O₂-induced degradation) .
  • Kinetic Studies : Pseudo-first-order rate constants (kobs) quantify hydrolysis rates at varying pH levels.
  • TGA/DSC : Thermal gravimetric analysis (TGA) assesses moisture sensitivity, while differential scanning calorimetry (DSC) detects phase transitions.

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